5-(Bromomethyl)-2-methoxybenzonitrile
CAS No.: 320407-91-8
Cat. No.: VC2090600
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320407-91-8 |
|---|---|
| Molecular Formula | C9H8BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-methoxybenzonitrile |
| Standard InChI | InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3 |
| Standard InChI Key | VRUNGNUGLFXRSB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CBr)C#N |
| Canonical SMILES | COC1=C(C=C(C=C1)CBr)C#N |
Introduction
Chemical Identity and Structure
Basic Information
5-(Bromomethyl)-2-methoxybenzonitrile is a substituted benzonitrile compound characterized by the presence of three key functional groups: a methoxy group at the 2-position, a nitrile group also at the 2-position, and a bromomethyl substituent at the 5-position of the benzene ring. This arrangement creates a molecule with unique chemical reactivity and synthetic utility. The compound's identity is firmly established through various chemical identifiers listed in scientific databases and chemical repositories.
The compound has been assigned the CAS Registry Number 320407-91-8, which serves as its unique identifier in chemical databases worldwide . The molecular formula of 5-(Bromomethyl)-2-methoxybenzonitrile is C9H8BrNO, indicating its composition of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom . The exact molecular weight of the compound is calculated to be 226.073 g/mol, which is consistent with its elemental composition .
Structural Representation
The structure of 5-(Bromomethyl)-2-methoxybenzonitrile can be represented through various notations that provide insights into its molecular architecture and bonding patterns. The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is COC1=C(C=C(C=C1)CBr)C#N, which encodes the connectivity information of all atoms in the molecule . For more comprehensive structural information, the compound's InChI (International Chemical Identifier) is InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3, with the corresponding InChIKey being VRUNGNUGLFXRSB-UHFFFAOYSA-N .
The 2D structure of 5-(Bromomethyl)-2-methoxybenzonitrile reveals the spatial arrangement of its functional groups. The benzene ring serves as the core scaffold, with the methoxy and nitrile groups positioned at the ortho position relative to each other, while the bromomethyl group occupies the meta position relative to the methoxy group .
Physical and Chemical Properties
Physical Characteristics
While detailed experimental physical property data for 5-(Bromomethyl)-2-methoxybenzonitrile is limited in the available scientific literature, computational predictions provide valuable insights into its physical characteristics. The compound is expected to exist as a solid at room temperature based on the properties of related benzonitrile derivatives. The presence of a bromomethyl group likely contributes to its stability and physical state due to increased molecular weight and potential for intermolecular interactions.
Spectroscopic Properties
Mass spectrometry data indicates several characteristic ion adducts for 5-(Bromomethyl)-2-methoxybenzonitrile. The compound shows predicted mass-to-charge ratios (m/z) for various adducts including [M+H]+ at 225.98621, [M+Na]+ at 247.96815, [M+NH4]+ at 243.01275, and [M+K]+ at 263.94209 . For negative ionization modes, the predicted values include [M-H]- at 223.97165 and [M+Na-2H]- at 245.95360 . The molecular ion peaks [M]+ and [M]- are predicted at 224.97838 and 224.97948, respectively .
Collision Cross Section Data
Collision cross section (CCS) measurements provide important information about the three-dimensional structure and conformational properties of molecules. The predicted CCS values for 5-(Bromomethyl)-2-methoxybenzonitrile in various adduct forms are presented in Table 1.
Table 1: Predicted Collision Cross Section Values for 5-(Bromomethyl)-2-methoxybenzonitrile
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 225.98621 | 139.8 |
| [M+Na]+ | 247.96815 | 144.3 |
| [M+NH4]+ | 243.01275 | 142.3 |
| [M+K]+ | 263.94209 | 140.6 |
| [M-H]- | 223.97165 | 134.6 |
| [M+Na-2H]- | 245.95360 | 141.9 |
| [M]+ | 224.97838 | 137.3 |
| [M]- | 224.97948 | 137.3 |
These CCS values indicate that the sodium adduct [M+Na]+ has the largest collision cross section (144.3 Ų), suggesting it adopts a more extended conformation in the gas phase compared to other adduct forms . Conversely, the deprotonated form [M-H]- has the smallest CCS value (134.6 Ų), which may be attributed to a more compact structure resulting from intramolecular interactions in the absence of a proton .
Chemical Reactivity
Functional Group Reactivity
Structural Comparison with Related Compounds
Comparison with 2-Bromo-5-methoxybenzonitrile
It is important to distinguish 5-(Bromomethyl)-2-methoxybenzonitrile from structurally related compounds that appear in chemical databases. One such compound is 2-Bromo-5-methoxybenzonitrile (CAS: 138642-47-4), which differs significantly in its substitution pattern and chemical properties . While both compounds contain bromine, methoxy, and nitrile functionalities, their arrangements on the benzene ring are distinct. In 2-Bromo-5-methoxybenzonitrile, the bromine atom is directly attached to the benzene ring at position 2, whereas in 5-(Bromomethyl)-2-methoxybenzonitrile, the bromine is part of a bromomethyl group at position 5.
This structural difference significantly impacts the compounds' reactivity profiles. The bromine in 2-Bromo-5-methoxybenzonitrile participates in aromatic substitution reactions, while the bromomethyl group in 5-(Bromomethyl)-2-methoxybenzonitrile undergoes nucleophilic substitution reactions. The distinct molecular formula (C8H6BrNO for 2-Bromo-5-methoxybenzonitrile vs. C9H8BrNO for 5-(Bromomethyl)-2-methoxybenzonitrile) further differentiates these compounds .
Comparison with 5-bromo-2-methoxybenzonitrile
Another related compound is 5-bromo-2-methoxybenzonitrile, which also shares some structural features with our target compound . In 5-bromo-2-methoxybenzonitrile, the bromine atom is directly attached to the benzene ring at position 5, while in 5-(Bromomethyl)-2-methoxybenzonitrile, position 5 bears a bromomethyl group. The molecular formula of 5-bromo-2-methoxybenzonitrile (C8H6BrNO) contains one less carbon and two fewer hydrogen atoms compared to 5-(Bromomethyl)-2-methoxybenzonitrile (C9H8BrNO) .
These structural differences lead to distinct chemical behavior. The brominated aromatic ring in 5-bromo-2-methoxybenzonitrile can participate in metal-catalyzed coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) and metallation reactions, whereas the bromomethyl group in our target compound primarily undergoes nucleophilic substitution reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume